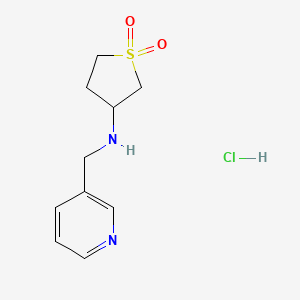

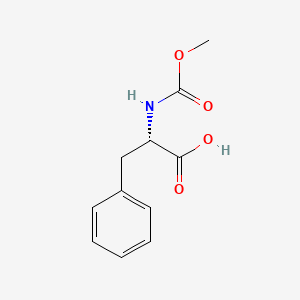

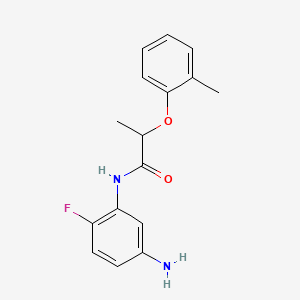

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives like PTIO involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Chemical Synthesis and Reactivity

The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, related to the compound of interest, demonstrates high reactivity, capable of taking up amines and undergoing rearrangement, leading to the formation of various derivatives (Efremova et al., 2004). This highlights its potential in synthetic organic chemistry for creating diverse chemical structures.

Luminescent pH Sensors

A luminescent organometallic complex containing a similar pyridine structure was developed for pH sensing. The complex's luminescence properties are sensitive to the protonation-deprotonation status, indicating its application in the development of luminescent chemical sensing materials (Lam et al., 2000).

Catalysis in Organic Reactions

Zinc complexes with ligands containing similar pyridine structures have been synthesized, showing potential as catalysts in organic reactions, such as aldol reactions. These complexes mimic the active sites of certain enzymes, indicating their application in biomimetic catalysis (Darbre et al., 2002).

Electronic and Ionic Conducting Materials

Compounds with pyridine structures have been used to create electronically conducting ionomer films. These films demonstrate high ionic conductivities, suggesting their use in developing advanced materials for electronic applications (Qi & Pickup, 1993).

Nucleoside Synthesis

Pyridine hydrochloride, an element of the studied compound, has been used in the synthesis of oligonucleotides, indicating its importance in nucleoside chemistry (Gryaznov & Letsinger, 1992).

Coordination Chemistry and Catalysis

New metal complexes with ligands containing pyridine structures have been synthesized, showing different geometries and properties in coordination chemistry. These complexes have applications in catalysis and materials science (Al-jeboori et al., 2010).

Synthesis of Heterocyclic Compounds

Reactions involving pyridine derivatives have led to the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Kappe et al., 1972).

特性

IUPAC Name |

1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKHANZPJXUAGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)